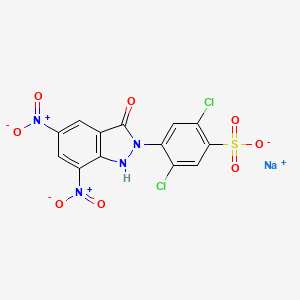

Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulfonate is a complex organic compound with a molecular formula of C13H6Cl2N4O8SNa and a molecular weight of 471.20. This compound is known for its unique chemical structure, which includes both nitro and sulfonate groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indazole derivatives .

Scientific Research Applications

Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Similar compounds include other indazole derivatives with nitro and sulfonate groups. Compared to these compounds, sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulfonate is unique due to its specific substitution pattern and the presence of both chlorine and nitro groups, which confer distinct chemical and biological properties. Some similar compounds include:

- 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulfonic acid

- 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulfonamide.

Biological Activity

Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate (CAS No. 70209-94-8) is a synthetic organic compound with notable biological activities. Its molecular formula is C13H5Cl2N4NaO8S, and it has a molecular weight of approximately 471.16 g/mol. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H5Cl2N4NaO8S |

| Molecular Weight | 471.16 g/mol |

| CAS Number | 70209-94-8 |

| EINECS Number | 274-391-3 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The compound has also been investigated for its cytotoxic effects against cancer cell lines. Studies demonstrate that this compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This effect is mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting strong antibacterial potential.

- Cytotoxicity in Cancer Research : In a recent investigation into its anticancer properties, sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-y)benzenesulphonate was tested on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity.

Safety and Toxicology

While sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-y)benzenesulphonate shows promising biological activities, safety assessments are crucial. Toxicological studies suggest that exposure can lead to skin irritation and allergic reactions in sensitive individuals. Further research is needed to fully understand its safety profile and potential side effects in therapeutic applications.

Properties

CAS No. |

70209-94-8 |

|---|---|

Molecular Formula |

C13H5Cl2N4NaO8S |

Molecular Weight |

471.2 g/mol |

IUPAC Name |

sodium;2,5-dichloro-4-(5,7-dinitro-3-oxo-1H-indazol-2-yl)benzenesulfonate |

InChI |

InChI=1S/C13H6Cl2N4O8S.Na/c14-7-4-11(28(25,26)27)8(15)3-9(7)17-13(20)6-1-5(18(21)22)2-10(19(23)24)12(6)16-17;/h1-4,16H,(H,25,26,27);/q;+1/p-1 |

InChI Key |

MCTOMHNFFBXERI-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N(N2)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.